2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid typically involves the formation of the oxazole ring through cyclization reactions. One common method involves the reaction of 2,3-dimethylphenylacetic acid with an appropriate nitrile under acidic conditions to form the oxazole ring. The reaction conditions often require elevated temperatures and the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenylboronic Acid: Shares the 2,3-dimethylphenyl group but differs in its functional groups and reactivity.
Mefenamic Acid: Contains a similar aromatic structure but has different functional groups and is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-5-4-6-10(8(7)2)12-14-11(13(15)16)9(3)17-12/h4-6H,1-3H3,(H,15,16) |
InChI Key |
IUIZCQZCXFQSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=C(O2)C)C(=O)O)C |
Origin of Product |
United States |
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